Tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate
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Overview
Description
Tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is characterized by its unique structure, which includes a tert-butyl ester group, a chlorine atom, and an oxo group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Oxidation and Reduction: The oxo group can undergo redox reactions, leading to different oxidation states of the compound.
Common reagents used in these reactions include carboxylic acid chlorides, bases, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiproliferative agent and its ability to inhibit specific enzymes such as tyrosine kinases and cyclin-dependent kinases.
Biological Research: The compound is used to investigate its effects on various biological pathways and its potential therapeutic applications.
Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit tyrosine kinases by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Compounds: These compounds also contain a pyrido[3,4-d]pyrimidine core but differ in their substitution patterns and biological activities.
tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate: This compound has a similar structure but differs in the position of the chlorine atom and the pyrimidine ring fusion.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl ester group, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C12H14ClN3O3 |
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Molecular Weight |
283.71 g/mol |
IUPAC Name |
tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C12H14ClN3O3/c1-12(2,3)19-11(18)16-5-4-7-6-14-10(13)15-8(7)9(16)17/h6H,4-5H2,1-3H3 |
InChI Key |
WDDMOPCURVMKEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2C1=O)Cl |
Origin of Product |
United States |
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